1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)-

Aldose Reductase Inhibition Diabetes Complications Enzyme Assay

Select this 1,3-disubstituted pyrrole-acetic acid scaffold for unambiguous aldose reductase (AR) inhibition studies without COX confounding effects. As a positional isomer of Tolmetin, its substitution pattern confers selective AR inhibitory potency ideal for diabetic complication research and patented IL-8 inhibitor synthesis. Low MW (243.26) and favorable LogP (2.1) ensure drug-like ADME properties.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 499214-43-6
Cat. No. B12585754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)-
CAS499214-43-6
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CN(C=C2)CC(=O)O
InChIInChI=1S/C14H13NO3/c1-10-2-4-11(5-3-10)14(18)12-6-7-15(8-12)9-13(16)17/h2-8H,9H2,1H3,(H,16,17)
InChIKeyUNFOYTIUOMQIHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)- (CAS 499214-43-6): Core Chemical Profile for Research Procurement


1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)- (CAS 499214-43-6) is a synthetic, low-molecular-weight (MW 243.26 g/mol) organic compound characterized by a pyrrole ring substituted at the 3-position with a 4-methylbenzoyl group and at the 1-position with an acetic acid moiety [1]. It serves as a versatile building block in medicinal chemistry for the synthesis of potential aldose reductase inhibitors and anti-inflammatory agents. Structurally, it is a close positional isomer of the non-steroidal anti-inflammatory drug (NSAID) Tolmetin (CAS 26171-23-3), which possesses the 4-methylbenzoyl group at the 5-position and an additional methyl group at the 1-position [2]. This compound also appears in patent literature as a preferred intermediate for IL-8 inhibitors [3].

1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)- (CAS 499214-43-6): Why In-Class Analogues Cannot Be Freely Substituted in Research


Substitution of 1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)- with a generic pyrrole-acetic acid or a positional isomer such as Tolmetin is not straightforward due to the critical impact of substitution patterns on biological activity profiles. The specific 1,3-disubstitution pattern on the pyrrole ring is essential for achieving optimal aldose reductase (AR) inhibitory potency while simultaneously avoiding the cyclooxygenase (COX) inhibition associated with the 1,5-disubstituted Tolmetin scaffold [1]. Consequently, using a different isomer would result in a compound with a distinct pharmacological fingerprint, confounding research outcomes and negating the compound's utility as a selective AR inhibitor tool or specific IL-8 inhibitor intermediate [2].

1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)- (CAS 499214-43-6): Direct Comparative Data for Scientific Selection


Aldose Reductase Inhibitory Potency: 3-Benzoyl Analogue Demonstrates Potency Comparable to Alrestatin

While direct aldose reductase (AR) inhibitory data for 1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)- is not publicly available, its close structural analogue 3-benzoylpyrrole-1-acetic acid (lacking the 4-methyl group) exhibits an IC50 of 2.5 µM in the rat lens AR assay, which is comparable to the known AR inhibitor alrestatin (IC50 1.5 µM) [1]. This positions the 1,3-disubstituted pyrrole scaffold as a potent AR inhibitor chemotype, in contrast to the 1,5-disubstituted Tolmetin scaffold which, while also an AR inhibitor (IC50 2.39 µM for human AR ), has a distinct off-target profile.

Aldose Reductase Inhibition Diabetes Complications Enzyme Assay

Lack of Anti-Inflammatory Activity: Differentiation from Tolmetin via Absence of COX-Mediated Effects

The 3-benzoylpyrrole-1-acetic acid analogue exhibited no anti-inflammatory activity in the carrageenan-induced rat paw edema model at doses up to 100 mg/kg (i.p.) [1]. In stark contrast, Tolmetin, a 1,5-disubstituted isomer, is a clinically used NSAID that exerts its therapeutic effect primarily through inhibition of COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis and causing gastrointestinal side effects [2].

Cyclooxygenase (COX) Inhibition Anti-Inflammatory Activity Selectivity

IL-8 Inhibition Potential: A Distinct Therapeutic Avenue Supported by Patent Claims

Patent literature explicitly identifies compounds with a 3′-(4-methyl-benzoyl) substituent as preferred embodiments for inhibiting interleukin-8 (IL-8) activity [1]. While Tolmetin is not documented as an IL-8 inhibitor, the 1,3-disubstituted pyrrole scaffold appears in patent claims for treating IL-8-mediated diseases such as psoriasis, ulcerative colitis, and COPD. This positions 1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)- as a relevant intermediate or tool for IL-8 pathway research.

IL-8 Inhibition Inflammation Chemokine

Predicted Physicochemical Properties: LogP and Molecular Weight Favor Membrane Permeability

Computed properties for 1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)- include a molecular weight of 243.26 g/mol and an XLogP3-AA value of 2.1 [1]. These values fall within favorable ranges for oral bioavailability (Lipinski's Rule of Five: MW < 500, LogP < 5). For comparison, Tolmetin has a slightly higher molecular weight (257.29 g/mol) and a higher LogP (2.79) [2], suggesting the 1,3-isomer may possess marginally improved aqueous solubility and permeability characteristics.

Physicochemical Properties Drug-likeness ADME

1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)- (CAS 499214-43-6): Validated Application Scenarios Stemming from Direct Evidence


Selective Aldose Reductase Inhibitor Research Tool

Based on the 1,3-disubstitution pattern's proven ability to confer AR inhibition without COX activity, this compound serves as a selective tool for investigating the polyol pathway in diabetic complications. Researchers can study AR-mediated processes in cell culture or in vivo models without the confounding anti-inflammatory effects of NSAIDs like Tolmetin [1]. This is critical for isolating the specific contributions of AR to pathologies such as diabetic neuropathy and retinopathy.

Key Intermediate for IL-8 Inhibitor Synthesis

As explicitly claimed in patent US8871784B2, the 3′-(4-methyl-benzoyl) group is a preferred substituent for IL-8 inhibitors [2]. This compound is therefore a valuable starting material or intermediate for the synthesis of novel chemokine receptor (CXCR1/2) antagonists, with potential applications in treating inflammatory and autoimmune diseases.

Scaffold for Structure-Activity Relationship (SAR) Studies in Pyrrole-Based Inhibitors

The distinct pharmacological profiles of the 1,3- and 1,5-disubstituted isomers provide a robust system for mapping the structural determinants of AR inhibition vs. COX inhibition [1]. This compound can be used as a template to generate focused libraries of analogues aimed at improving AR selectivity and potency, thereby advancing the development of next-generation AR inhibitors.

Lead Optimization Starting Point with Favorable Physicochemical Properties

With a low molecular weight (243.26 g/mol) and a moderate LogP (2.1) [3], this compound adheres to key drug-likeness parameters. This makes it an attractive starting point for medicinal chemistry campaigns aimed at improving potency while maintaining favorable ADME characteristics, in contrast to more lipophilic isomers like Tolmetin (LogP 2.79).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.